Ethyl 4-(1H-tetrazol-1-yl)benzoate is an organic compound characterized by the chemical formula . This compound appears as a white crystalline solid with a melting point ranging from 100 to 105 degrees Celsius. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and proteomics, due to its potential biological activities and structural properties that allow for various chemical modifications.
Ethyl 4-(1H-tetrazol-1-yl)benzoate is classified under tetrazole derivatives, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often used as a building block in organic synthesis. Its synthesis typically involves the reaction of 4-cyanobenzoic acid with sodium azide, leading to the formation of the tetrazole ring structure .
The synthesis of ethyl 4-(1H-tetrazol-1-yl)benzoate can be achieved through several methods. A common approach involves the following steps:
A specific example of this synthesis includes dissolving 1.65 g (0.01 mol) of ethyl 4-aminobenzoate in a mixture containing sodium azide and triethyl orthoformate, heating it under reflux, and monitoring the reaction's progress using thin-layer chromatography .
The molecular structure of ethyl 4-(1H-tetrazol-1-yl)benzoate features a benzoate moiety attached to a tetrazole ring. Its canonical SMILES representation is CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2
, indicating the arrangement of atoms within the molecule .
Key molecular data include:
Ethyl 4-(1H-tetrazol-1-yl)benzoate participates in various chemical reactions:
Common reagents used include acid chlorides and strong acids, which facilitate these reactions depending on specific conditions .
The mechanism of action for ethyl 4-(1H-tetrazol-1-yl)benzoate involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. Although specific targets are not fully elucidated, tetrazole derivatives are known to mimic carboxylate groups, allowing them to bind effectively to enzymes and receptors . This binding can modulate protein activity, potentially leading to various biological effects.
Ethyl 4-(1H-tetrazol-1-yl)benzoate exhibits several notable physical properties:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as discussed previously. These properties make it versatile for further chemical modifications .
Ethyl 4-(1H-tetrazol-1-yl)benzoate has significant applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: